Bienvenue dans la boutique en ligne BenchChem!

8-bromo-6-chloro-9H-purine

Heterocyclic Chemistry Medicinal Chemistry Combinatorial Chemistry

8-Bromo-6-chloro-9H-purine (CAS 914220-07-8) is a dihalogenated purine building block bearing a chlorine atom at C6 and a bromine atom at C8 of the purine core (C₅H₂BrClN₄, MW 233.45). This substitution pattern imparts differential reactivity between the two halogen positions, enabling sequential and orthogonal functionalization strategies that are unattainable with mono-halogenated or symmetrically dihalogenated purine analogs.

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
CAS No. 914220-07-8
Cat. No. B1292771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-6-chloro-9H-purine
CAS914220-07-8
Molecular FormulaC5H2BrClN4
Molecular Weight233.45 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)Br
InChIInChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11)
InChIKeyCNMGUMAFDFJHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-chloro-9H-purine (CAS 914220-07-8) – A Dual-Halogenated Purine Scaffold for Orthogonal Derivatization


8-Bromo-6-chloro-9H-purine (CAS 914220-07-8) is a dihalogenated purine building block bearing a chlorine atom at C6 and a bromine atom at C8 of the purine core (C₅H₂BrClN₄, MW 233.45) . This substitution pattern imparts differential reactivity between the two halogen positions, enabling sequential and orthogonal functionalization strategies that are unattainable with mono-halogenated or symmetrically dihalogenated purine analogs [1]. The compound is primarily employed as a versatile intermediate in medicinal chemistry for the construction of nucleoside analogs, kinase inhibitor scaffolds, and other biologically active purine derivatives [2].

Why 8-Bromo-6-chloro-9H-purine Cannot Be Replaced by Generic 6-Chloropurine or 6,8-Dichloropurine in Sequential Derivatization Workflows


Simple mono-halogenated purines such as 6-chloro-9H-purine lack the second reactive handle required for sequential diversification, while symmetrically dihalogenated analogs such as 6,8-dichloropurine present two chemically equivalent C–Cl bonds that cannot be addressed independently [1]. The unique C6-Cl/C8-Br pairing in 8-bromo-6-chloro-9H-purine provides mechanistically orthogonal reactivity: C6-Cl undergoes acid-catalyzed nucleophilic aromatic substitution (SNAr) with amines, whereas C8-Br participates selectively in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1][2]. Substituting with 6,8-dichloropurine risks undesired competitive reactivity or the necessity for protecting group strategies, while substituting with 6-chloro-9H-purine entirely precludes C8 elaboration [1]. Furthermore, the C–Br bond at C8 is significantly more reactive toward oxidative addition to Pd(0) than a C–Cl bond, enabling chemoselective C8 functionalization in the presence of the C6-Cl group [3].

Quantitative Evidence Guide – Head-to-Head Differentiation of 8-Bromo-6-chloro-9H-purine vs. Closest Analogs


Orthogonal C6-Cl (SNAr) vs. C8-Br (Cross-Coupling) Reactivity Enables Sequential Functionalization Without Protecting Groups

8-Bromo-6-chloro-9H-purine exhibits mechanistically distinct reactivity at its two halogen positions: C6-Cl reacts via acid-catalyzed nucleophilic aromatic substitution (SNAr) with amines, while C8-Br undergoes exclusively transition metal-catalyzed cross-coupling with aryl, alkenyl, and alkynyl groups [1]. In contrast, 6,8-dichloropurine bears two C–Cl bonds that are not operationally distinguishable under standard coupling conditions, and 6-chloro-9H-purine offers no C8 functionalization handle [1].

Heterocyclic Chemistry Medicinal Chemistry Combinatorial Chemistry

Higher LogP Lipophilicity Compared to All-Chloro Dihalogenated Purine Analogs

The LogP of 8-bromo-6-chloro-9H-purine is reported as 1.77 , which is substantially higher than that of 6-chloro-9H-purine (LogP = 1.01) and 2,6-dichloropurine (LogP = 0.92–1.66) [1]. This higher lipophilicity, conferred by the bromine atom at C8, can facilitate organic-phase extraction during workup and improve retention in reversed-phase chromatographic purification of intermediates.

Physicochemical Profiling Solid-Phase Extraction Chromatographic Purification

Superior Commercial Purity (98%+) from Qualified Vendors vs. Industry-Standard 95%

Bidepharm supplies this compound at a standard purity of 98%+ with batch-specific QC documentation including NMR, HPLC, and GC . This exceeds the typical 95% purity offered by Fluorochem and AKSci for the same CAS number.

Quality Assurance Synthetic Reliability Procurement Specification

Validated Intermediate for Biologically Active Acyclic Nucleoside Anticancer Agents

8-Bromo-6-chloro-9H-purine serves as the key purine electrophile in the synthesis of 103 novel acyclic nucleoside analogs reported by Hao et al. (2021) [1]. In this study, the compound was reacted with trans-2-octenal in the presence of benzoic acid and L-proline in methanol for 24 h to generate the core scaffold, which upon further derivatization yielded compound 9b—the most potent analog with in vivo efficacy in SW480 xenograft models [1].

Anticancer Drug Discovery Acyclic Nucleoside Synthesis Lead Optimization

C8–Br Bond Enables Selective Pd(0) Oxidative Addition Over C6–Cl in Cross-Coupling Cascades

The C–Br bond dissociation energy (BDE, ~68 kcal/mol) is significantly lower than that of a C–Cl bond (BDE ~84 kcal/mol) [1]. This energetic difference translates into chemoselective oxidative addition of C8–Br to Pd(0) in the presence of C6–Cl, as demonstrated in aqueous Suzuki-Miyaura couplings of 8-bromopurines versus 6-chloropurines by Čapek, Pohl, and Hocek (2006) [2].

Organometallic Chemistry Cross-Coupling Selectivity Palladium Catalysis

High-Value Application Scenarios for 8-Bromo-6-chloro-9H-purine Based on Quantitative Differentiation Evidence


Combinatorial Purine Library Synthesis via Sequential C6/C8 Derivatization Without Protecting Groups

The orthogonal reactivity of C6-Cl (acid-catalyzed SNAr) and C8-Br (Pd-catalyzed cross-coupling) enables the construction of 2,6,8-trisubstituted purine libraries on solid support without intermediate protecting group manipulations [1]. Researchers should select 8-bromo-6-chloro-9H-purine over 6,8-dichloropurine for these campaigns because the dichloro analog cannot achieve operationally meaningful chemoselectivity between the two C–Cl positions under transition metal catalysis [1]. The validated protocol from the Molecular Diversity study (2003) provides a directly transferable experimental framework [1].

Synthesis of C8-Arylated Purine Nucleoside Analogs for Anticancer Lead Optimization

For medicinal chemistry groups synthesizing C8-modified purine nucleoside analogs, 8-bromo-6-chloro-9H-purine provides a direct entry point for Suzuki-Miyaura arylation at C8 while retaining the C6-Cl handle for subsequent amination [2]. This approach was successfully employed in the synthesis of 103 acyclic nucleoside anticancer agents, where the lead compound 9b achieved in vivo tumor growth inhibition in SW480 xenograft models [3]. The higher LogP (~1.77) of the brominated intermediate compared to all-chloro analogs (~1.0) also simplifies organic-phase extraction of intermediates during workup .

Kinase Inhibitor Scaffold Construction Requiring Differential C6 and C8 Substitution

Purine-based kinase inhibitor programs frequently require distinct substituents at C6 and C8 to achieve selective kinase binding [4]. 8-Bromo-6-chloro-9H-purine is the preferred starting scaffold because the C8–Br bond undergoes selective Pd(0) oxidative addition at approximately 16 kcal/mol lower energy than a C8–Cl bond, enabling unambiguous C8-first, C6-second functionalization sequences [5][6]. This eliminates the regiochemical ambiguity inherent to 6,8-dichloropurine and reduces the synthetic step count compared to mono-halogenated purines that require separate halogenation steps [1].

High-Purity Starting Material for Multi-Step Syntheses Where Impurity Propagation Is a Critical Risk

When procuring 8-bromo-6-chloro-9H-purine for multi-step synthetic sequences (≥3 steps), sourcing the 98%+ purity grade from Bidepharm rather than the more common 95% grade reduces the maximum theoretical impurity burden from 5% to 2% at the starting material stage. This 3% absolute purity difference can compound significantly through subsequent transformations, making the higher-purity source the economically rational choice for programs where intermediate purification is resource-intensive or where impurity-derived side products are difficult to separate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-6-chloro-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.